Methyl 4-bromo-2-fluoro-5-methylbenzoate

Description

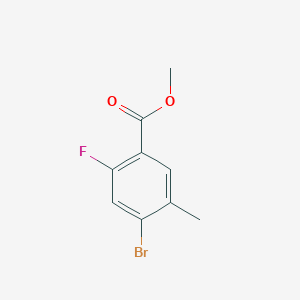

Methyl 4-bromo-2-fluoro-5-methylbenzoate is a halogenated aromatic ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.07 g/mol. Its structure features a benzoate core substituted with a bromine atom at position 4, a fluorine atom at position 2, and a methyl group at position 5, with a methyl ester group at position 1. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its halogen substituents enhance reactivity and stability in cross-coupling reactions or nucleophilic substitutions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-fluoro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMJSKFXHSYZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253927-05-7 | |

| Record name | methyl 4-bromo-2-fluoro-5-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-fluoro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The fluorine and methyl groups can direct electrophiles to specific positions on the benzene ring.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-5-methylbenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-bromo-2-fluoro-5-methylbenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The presence of fluorine and methyl groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Methyl 4-bromo-2-fluoro-5-methylbenzoate and closely related compounds:

Key Observations :

- Substituent Position and Reactivity : Swapping bromine and fluorine positions (e.g., 4-Br vs. 5-Br) alters electronic effects on the aromatic ring. Bromine’s electron-withdrawing nature at position 4 in the target compound may deactivate the ring toward electrophilic substitution compared to analogs with bromine at position 5 .

- Sulfonamido vs. Ester Groups: The sulfonamido group in the compound from introduces hydrogen-bond donor/acceptor sites, making it more suitable for biological target interactions compared to the inert ester group in the target compound .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the evidence, trends can be inferred:

- Lipophilicity : The methyl group at position 5 in the target compound enhances lipophilicity compared to hydroxy or methoxy analogs, favoring membrane permeability in drug design .

- Molecular Weight and Stability : Heavier analogs like the sulfonamido derivative (402.2 g/mol) may exhibit lower volatility and higher thermal stability than the target compound (247.07 g/mol) .

Biological Activity

Methyl 4-bromo-2-fluoro-5-methylbenzoate, a compound with the molecular formula C9H8BrF O2, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

This compound is characterized by the presence of bromine and fluorine substituents on its aromatic ring, which may influence its interaction with biological targets. The compound is synthesized through various chemical processes, often involving halogenation and esterification reactions.

Target Interactions

The specific molecular targets of this compound remain largely unidentified. However, it is hypothesized that the bromine and fluorine atoms can interact with various proteins and enzymes, potentially leading to changes in their functions. Preliminary studies indicate interactions with cytochrome P450 enzymes, crucial for drug metabolism and detoxification processes.

Cellular Effects

In vitro studies have demonstrated that this compound can modulate cellular signaling pathways, including the MAPK/ERK pathway, which is vital for cell growth and differentiation. It has also been shown to influence gene expression related to apoptosis and cell cycle regulation.

Pharmacokinetics

Information regarding the pharmacokinetic profile of this compound remains limited. Initial findings suggest that the compound undergoes phase I and phase II metabolic reactions, resulting in various metabolites that may exhibit distinct biological activities. Factors such as temperature, pH, and the presence of other chemicals can affect its bioavailability and stability.

Enzyme Interactions

This compound interacts with several enzymes, particularly those involved in metabolic processes. Its binding to cytochrome P450 enzymes can lead to either inhibition or activation, thereby influencing drug metabolism.

Dosage Effects

Research indicates that dosage significantly impacts the biological effects observed in animal models. Low doses may yield therapeutic effects, while high doses can lead to toxicity. For instance, high concentrations have been associated with liver toxicity and oxidative stress.

In Vivo Studies

In animal models, this compound has been evaluated for its therapeutic potential. One study indicated that at low doses, the compound exhibited beneficial effects on metabolic activity without significant adverse effects. Conversely, higher dosages resulted in notable toxicity markers in liver tissues.

Long-Term Exposure

Long-term exposure studies have shown that this compound can alter cellular functions over time. Stability tests revealed that while the compound remains stable under controlled conditions, degradation occurs when exposed to light or elevated temperatures. This degradation can lead to changes in metabolic activity and gene expression patterns.

Summary of Findings

The biological activity of this compound is multifaceted:

| Aspect | Details |

|---|---|

| Chemical Structure | C9H8BrFO2 |

| Mechanism of Action | Interaction with cytochrome P450 enzymes; modulation of MAPK/ERK pathway |

| Pharmacokinetics | Undergoes phase I and II metabolism; bioavailability influenced by conditions |

| Cellular Effects | Alters gene expression related to apoptosis; affects cell signaling pathways |

| Dosage Effects | Therapeutic at low doses; toxic at high doses (e.g., liver toxicity) |

Q & A

Q. Optimization Strategies :

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during halogenation.

- Catalyst screening : For coupling reactions, test Pd catalysts (e.g., PdCl₂(dppf)) and ligand ratios.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .

Which spectroscopic techniques are most effective for characterizing this compound, and what spectral data should be prioritized?

Basic Research Question

- ¹H/¹³C NMR : Prioritize signals for bromine (deshielding effects at ~δ 7.5–8.5 ppm for aromatic protons) and fluorine (splitting patterns due to coupling constants, e.g., ³J₆–₅ = ~8 Hz) .

- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and C-F/Br bonds (500–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (²⁹Br/⁸¹Br doublet) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

How can researchers resolve contradictions in crystallographic data when analyzing the molecular structure of this compound?

Advanced Research Question

- ORTEP-3 Software : Model electron density maps and refine atomic positions using single-crystal X-ray diffraction data. Compare bond lengths/angles with DFT-optimized structures to validate geometry .

- Data Validation : Check for thermal motion artifacts (high B-factors) or disorder in halogen positions. Use R-factor convergence (<5%) as a reliability metric .

Q. Example Workflow :

Collect diffraction data (λ = 0.71073 Å, Mo-Kα).

Refine structure with SHELXL.

Cross-validate with spectroscopic data .

What strategies can be employed to mitigate competing side reactions during the halogenation steps in the synthesis of this compound?

Advanced Research Question

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using trimethylsilyl (TMS) protection during fluorination .

- Directed Electrophilic Substitution : Use meta-directing groups (e.g., methyl) to guide halogenation to desired positions .

- Stoichiometric Control : Limit excess halogenating agents (e.g., Br₂) to prevent over-halogenation .

Case Study : In a similar compound (Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate), selective bromination was achieved using HBr/H₂O₂ under acidic conditions .

What are the recommended storage conditions and handling protocols for this compound to ensure stability during experimental workflows?

Basic Research Question

Q. Stability Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | ~60–62°C (analogous) | |

| Decomposition Temp | >200°C |

In the context of medicinal chemistry, how can this compound serve as a precursor for bioactive molecule synthesis, and what functionalization steps are critical?

Advanced Research Question

- Ester Hydrolysis : Convert to carboxylic acid derivatives using NaOH/MeOH for further coupling (e.g., amide formation) .

- Cross-Coupling : Use Suzuki reactions to introduce aryl/heteroaryl groups at the bromine site for kinase inhibitor development .

Case Study : Analogues like Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate were functionalized via Pd-catalyzed couplings to generate anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.